molecular formula C12H13NO2 B12822598 Ethyl 6-methylindolizine-2-carboxylate

Ethyl 6-methylindolizine-2-carboxylate

Cat. No.: B12822598
M. Wt: 203.24 g/mol
InChI Key: PLWYAMBHFSBGEV-UHFFFAOYSA-N
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Description

Ethyl 6-methylindolizine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. The indolizine ring system is a significant structural motif in many natural products and synthetic compounds, making it an important target for chemical research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methylindolizine-2-carboxylate typically involves the construction of the indolizine ring system followed by functionalization at specific positions. One common method is the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates . This method allows for the selective formation of the indolizine ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. Transition metal-catalyzed reactions and oxidative coupling approaches are often employed to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylindolizine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Ethyl 6-methylindolizine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-methylindolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine ring system can interact with various enzymes, receptors, and other biomolecules, leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 6-methylindolizine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications in research and industry.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 6-methylindolizine-2-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)10-6-11-5-4-9(2)7-13(11)8-10/h4-8H,3H2,1-2H3

InChI Key

PLWYAMBHFSBGEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=C1)C

Origin of Product

United States

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